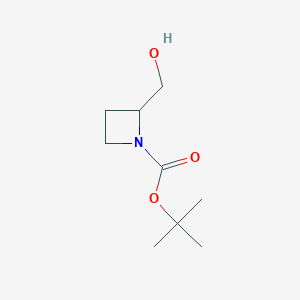

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

Übersicht

Beschreibung

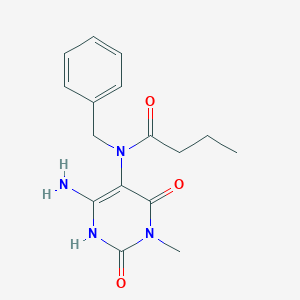

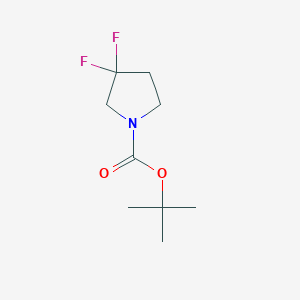

"tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" is a specialized compound that has gained attention in the field of synthetic chemistry due to its utility as an intermediate in the synthesis of various pharmacologically active molecules and complex organic compounds. Its structure incorporates an azetidine ring, a four-membered nitrogen-containing cycle, which is a key feature influencing its reactivity and application in synthesis strategies.

Synthesis Analysis

The synthesis of "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" and related azetidine-2-carboxylic acid analogs involves several key steps, including regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation. These methods allow for the creation of compounds with various side chains and functionalities, enabling the study of their influence on peptide activity (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

Molecular structure characterization of compounds related to "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate" often involves techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. These methods provide detailed information on the compound's structure, including its crystallography, confirming the presence of bicyclooctane structures, lactone moieties, and piperidine rings in some synthesized derivatives (Moriguchi et al., 2014).

Chemical Reactions and Properties

Azetidine derivatives, including "tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate," exhibit a range of chemical reactivities due to their four-membered ring structure and the presence of functional groups. These compounds have been employed in various chemical transformations, such as iodolactamization, to yield highly functionalized molecules. Such reactions are crucial for developing potent compounds with potential applications in medicinal chemistry (Campbell et al., 2009).

Wissenschaftliche Forschungsanwendungen

“tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 174346-82-8 and a molecular weight of 187.24 . It’s typically stored in a dry environment at 2-8°C .

-

Janus kinase 3 (JAK3) Inhibitors : This compound can be used for preparing Janus kinase 3 (JAK3) inhibitors . JAK3 is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .

-

HCV Protease Inhibitors : It can also be used in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .

-

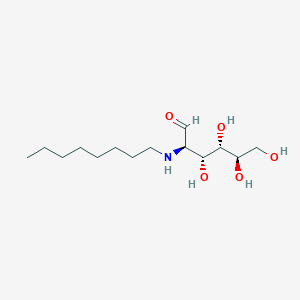

Antibacterial Compounds : This compound can be used for preparing novel aminoglycoside compounds with antibacterial activity .

-

Protease Activated Receptor-1 (PAR-1) Antagonists : Bicyclic himbacine (himbacine) derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors . These are useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .

-

Phospho-inositol 3-kinase (P13K) Modulators : Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .

-

Janus kinase 3 (JAK3) Inhibitors : This compound can be used for preparing Janus kinase 3 (JAK3) inhibitors . JAK3 is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .

-

HCV Protease Inhibitors : It can also be used in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .

-

Antibacterial Compounds : This compound can be used for preparing novel aminoglycoside compounds with antibacterial activity .

-

Protease Activated Receptor-1 (PAR-1) Antagonists : Bicyclic himbacine (himbacine) derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors . These are useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .

-

Phospho-inositol 3-kinase (P13K) Modulators : Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564418 | |

| Record name | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |

CAS RN |

174346-82-8 | |

| Record name | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)